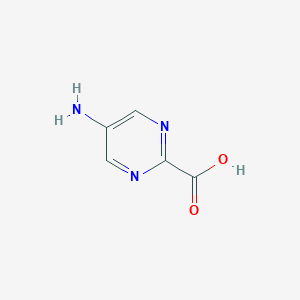

5-Aminopyrimidine-2-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-aminopyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2H,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQGXKOUBNWXJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480853 | |

| Record name | 5-Aminopyrimidine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56621-98-8 | |

| Record name | 5-Aminopyrimidine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Aminopyrimidine-2-carboxylic Acid (CAS 56621-98-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Aminopyrimidine-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique trifunctional nature, possessing amino, carboxylic acid, and pyrimidine moieties, offers a versatile scaffold for synthesizing a diverse array of complex molecules. This guide provides a comprehensive overview of its core properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery as a precursor to kinase inhibitors. Detailed spectral analysis and safety protocols are also presented to ensure its effective and safe utilization in the laboratory.

Core Molecular Attributes & Physicochemical Properties

This compound (5A-P2C) is a stable, solid organic compound. Its structure, featuring a pyrimidine ring substituted with an amino group at the 5-position and a carboxylic acid at the 2-position, is fundamental to its chemical behavior and utility.

Molecular Structure:

Caption: 2D structure of this compound.

The key physicochemical properties are summarized below, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| CAS Number | 56621-98-8 | [1][2][3] |

| Molecular Formula | C₅H₅N₃O₂ | [2][3][4] |

| Molecular Weight | 139.11 g/mol | [2][3][4] |

| Melting Point | 270-274 °C (decomposes) | [4] |

| Boiling Point (Predicted) | 484.8 ± 37.0 °C at 760 mmHg | [4][5] |

| Density (Predicted) | 1.533 g/cm³ | [5] |

| Flash Point (Predicted) | 247 °C | [5] |

| pKa (Predicted) | Acidic: 2.5, Basic: 1.5 | - |

| XLogP3-AA | -0.6 | [3] |

| InChI Key | GFQGXKOUBNWXJA-UHFFFAOYSA-N | [2][3][6] |

| SMILES | C1=C(C=NC(=N1)C(=O)O)N | [3][6] |

Synthesis and Purification

While several synthetic routes to pyrimidine carboxylic acids exist, the specific synthesis of 5A-P2C is not extensively detailed in publicly available literature. However, general methodologies for analogous structures can be adapted. A common strategy involves the cyclocondensation of a three-carbon component with an amidine derivative.[7][8]

Conceptual Synthetic Workflow:

Caption: Generalized synthetic pathway for pyrimidine carboxylic acids.

Experimental Protocol: Purification by Recrystallization

The causality behind choosing a specific solvent system for recrystallization lies in the solubility profile of 5A-P2C: it should be sparingly soluble at room temperature and highly soluble at elevated temperatures. A mixed solvent system, such as Dimethylformamide (DMF)/water or ethanol/water, is often effective.

-

Dissolution: Dissolve the crude 5A-P2C solid in a minimal amount of hot DMF or ethanol. The goal is to create a saturated solution at the solvent's boiling point.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step is critical to prevent premature crystallization and ensure high purity.

-

Crystallization: Slowly add hot water to the hot filtrate until the solution becomes slightly turbid (the cloud point). The addition of the anti-solvent (water) reduces the solubility of the compound.

-

Cooling: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation. Slow cooling is paramount for the growth of larger, purer crystals.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold water or a cold ethanol/water mixture to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum to yield the purified this compound.

This self-validating protocol ensures purity, which can be confirmed by melting point analysis and spectroscopic methods.

Spectroscopic Profile

Spectroscopic data is crucial for structure elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two non-equivalent pyrimidine ring protons and the amine protons.[6] The carboxylic acid proton may be broad or exchange with the solvent (e.g., DMSO-d₆).

-

Predicted Chemical Shifts (in DMSO-d₆):

-

Pyrimidine C-H protons: ~8.0-9.0 ppm (singlets).

-

-NH₂ protons: ~5.0-7.0 ppm (broad singlet).

-

-COOH proton: >12.0 ppm (very broad singlet).

-

-

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[6]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid |

| ~3400-3200 (two bands) | N-H stretch | Primary Amine (-NH₂) |

| 1760-1690 (strong) | C=O stretch | Carboxylic Acid |

| ~1640 | N-H bend | Primary Amine (-NH₂) |

| ~1600-1450 | C=N and C=C stretches | Aromatic (Pyrimidine) Ring |

| 1320-1210 | C-O stretch | Carboxylic Acid |

The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid dimer.[11]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula.[6]

-

Expected Molecular Ion (M⁺): m/z = 139.04.

-

Key Fragmentation Pathways:

Chemical Reactivity and Applications

The trifunctional nature of 5A-P2C dictates its reactivity. The amino group can act as a nucleophile, the carboxylic acid can undergo esterification or amidation, and the pyrimidine ring can participate in various coupling reactions.

Reactivity Overview:

Caption: Key reaction pathways for this compound.

Core Application in Drug Discovery: Kinase Inhibitors

A primary application of 5A-P2C is as a reagent in the synthesis of kinase inhibitors.[4][13] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, capable of forming key hydrogen bond interactions within the ATP-binding pocket of many kinases.[8]

Example Application: Synthesis of CDK7 Inhibitors

This compound is a documented starting material for synthesizing Cyclin-Dependent Kinase 7 (CDK7) inhibitors.[4][13] The general workflow involves coupling the carboxylic acid moiety with another amine-containing fragment, while the amino group can be further functionalized.

Workflow: From Building Block to Inhibitor

Caption: Synthetic workflow for kinase inhibitors using 5A-P2C.

The choice of coupling agent (e.g., HATU, EDC) is critical for efficient amide bond formation, minimizing side reactions and racemization if chiral amines are used. The protection/deprotection strategy for the 5-amino group allows for selective and controlled synthesis of the target molecule.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are essential for safety and to maintain the compound's integrity.

Hazard Identification: [2]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling Protocol:

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Spill Management: In case of a spill, collect the solid material carefully, avoiding dust generation, and place it in a sealed container for proper disposal.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from strong oxidizing agents.[14]

References

-

5-AMINO-PYRIMIDINE-2-CARBOXYLIC ACID | 56621-98-8 . NetSun. [Link]

-

56621-98-8[this compound] . Acmec Biochemical. [Link]

-

This compound | C5H5N3O2 | CID 12215997 . PubChem. [Link]

-

AB442492 | CAS 56621-98-8 . abcr Gute Chemie. [Link]

-

MSDS of 5-aMino-pyrimidine-2-carboxylic acid . Capot Chemical. [Link]

-

5-氨基嘧啶-2-2羧酸[ 56621-98-8 ] . Chemwhat. [Link]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters . Organic Chemistry Portal. [Link]

-

IR: carboxylic acids . University of Calgary. [Link]

-

2-aminopyrimidine-5-carboxylic Acid | C5H5N3O2 | CID 7020367 . PubChem. [Link]

-

5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties . PubMed. [Link]

-

Pyrimidine-2-carboxylic acid . SpectraBase. [Link]

-

In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt . RSC Publishing. [Link]

-

MSDS of 2-Aminopyrimidine-5-carboxylic acid . Capot Chemical. [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies . MDPI. [Link]

- CN102952083A - Preparation method of 2-amino pyrimidine.

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines . Scientific & Academic Publishing. [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives . Chemistry LibreTexts. [Link]

-

12.11: Spectroscopy of Carboxylic Acid Derivatives . Chemistry LibreTexts. [Link]

-

2-Aminopyrimidine-5-carboxylic acid, 97% . Otto Chemie Pvt. Ltd. [Link]

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids . YouTube. [Link]

-

Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents . PubMed Central. [Link]

Sources

- 1. 5-AMINO-PYRIMIDINE-2-CARBOXYLIC ACID | 56621-98-8 [chemicalbook.com]

- 2. 56621-98-8[this compound]- Acmec Biochemical [acmec.com.cn]

- 3. This compound | C5H5N3O2 | CID 12215997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-AMINO-PYRIMIDINE-2-CARBOXYLIC ACID CAS#: 56621-98-8 [m.chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 5-AMINO-PYRIMIDINE-2-CARBOXYLIC ACID(56621-98-8) 1H NMR spectrum [chemicalbook.com]

- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. youtube.com [youtube.com]

- 13. 5-AMINO-PYRIMIDINE-2-CARBOXYLIC ACID | 56621-98-8 [amp.chemicalbook.com]

- 14. fishersci.com [fishersci.com]

theoretical studies of 5-Aminopyrimidine-2-carboxylic Acid

An In-Depth Technical Guide to the Theoretical Investigation of 5-Aminopyrimidine-2-carboxylic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive theoretical framework for the detailed investigation of this compound. As a molecule combining the biologically significant pyrimidine core with amino and carboxylic acid functional groups, it holds potential as a scaffold in medicinal chemistry and materials science.[1][2] Theoretical studies are indispensable for elucidating its fundamental physicochemical properties, guiding synthesis, and predicting its behavior in various applications.

This document moves beyond a simple recitation of methods. It establishes a complete computational protocol, explaining the causal links between theoretical choices and the expected scientific insights. The workflow is designed as a self-validating system, where initial calculations provide the foundation for more complex property predictions.

Foundational Strategy: Computational Methodology

The cornerstone of a robust theoretical study is the selection of an appropriate computational method. For organic molecules of this size, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost.

Chosen Method: DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

-

Expertise & Rationale:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is a workhorse in computational chemistry. It incorporates a portion of the exact Hartree-Fock exchange, which corrects for the self-interaction error inherent in many pure DFT functionals. It has a proven track record for accurately predicting the geometries and vibrational frequencies of heterocyclic compounds and carboxylic acids.[3][4]

-

6-311++G(d,p) Basis Set: This is a Pople-style, split-valence basis set.

-

6-311: Describes the core orbitals with a single function (a contraction of 6 Gaussian functions) and the valence orbitals with three functions, allowing for greater flexibility.

-

++G: Adds diffuse functions on both heavy atoms (+) and hydrogen atoms (++). These are crucial for accurately describing systems with lone pairs, hydrogen bonds, and potential charge transfer, all of which are present in our target molecule.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape, which is essential for accurately modeling bonding and intermolecular interactions.

-

-

All calculations would be performed using a standard quantum chemistry software package like Gaussian, with molecular structures and orbitals visualized using GaussView or a similar program.

Part I: Molecular Geometry and Structural Stability

The first step in any theoretical analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process where the algorithm systematically alters the positions of the atoms to find the arrangement with the lowest possible energy on the potential energy surface.

Protocol for Geometry Optimization:

-

Initial Structure: An initial 3D structure of this compound is built using standard bond lengths and angles.

-

Optimization Calculation: A geometry optimization is performed using the Opt keyword in the calculation software at the B3LYP/6-311++G(d,p) level of theory. The goal is to locate a stationary point on the potential energy surface.

-

Frequency Analysis: A subsequent frequency calculation (Freq keyword) is mandatory. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and predicts the molecule's vibrational spectra.

-

Diagram: Workflow for Structural Analysis

Caption: Workflow for obtaining the optimized ground-state geometry.

Expected Structural Data:

The optimization yields precise bond lengths, bond angles, and dihedral angles. This data is fundamental for understanding the molecule's planarity and the spatial relationship between the functional groups.

| Parameter | Expected Value (Å or °) | Rationale |

| Bond Lengths | ||

| C=O (Carboxyl) | ~1.21 Å | Typical double bond character. |

| C-O (Carboxyl) | ~1.35 Å | Partial double bond character due to resonance. |

| C-N (Amino) | ~1.36 Å | Shorter than a typical C-N single bond due to lone pair delocalization into the pyrimidine ring. |

| C-N (Ring) | ~1.33 - 1.38 Å | Characteristic of aromatic heterocyclic C-N bonds. |

| Bond Angles | ||

| O=C-O (Carboxyl) | ~124° | sp² hybridization with slight repulsion from the lone pairs on the oxygen atoms. |

| C-C-NH₂ | ~120° | Reflects the sp² hybridization of the ring carbon. |

Part II: Vibrational Spectroscopy (FT-IR & FT-Raman)

Vibrational analysis provides a characteristic fingerprint of a molecule. By calculating the vibrational frequencies and their corresponding intensities, we can predict the FT-IR and FT-Raman spectra, which can then be used to validate experimental results.

Protocol for Spectral Prediction:

-

Frequency Calculation: Performed on the optimized geometry at the B3LYP/6-311++G(d,p) level.

-

Scaling: Calculated harmonic frequencies are systematically higher than experimental ones due to the neglect of anharmonicity and basis set imperfections. A scaling factor (typically ~0.967 for B3LYP/6-311G level) is applied to the computed frequencies for better agreement with experimental data.

-

Mode Assignment: Each calculated frequency is animated to visualize the corresponding atomic motion, allowing for unambiguous assignment to specific functional group vibrations (e.g., stretching, bending, scissoring).

Table: Key Predicted Vibrational Frequencies and Assignments

| Mode Description | Expected Wavenumber (cm⁻¹, Scaled) | Expected Intensity (IR/Raman) | Significance |

| N-H Asymmetric/Symmetric Stretch | 3500 - 3300 cm⁻¹ | Strong IR / Medium Raman | Confirms the presence of the primary amine group.[5] |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 cm⁻¹ (broad) | Strong, Broad IR | Characteristic of hydrogen-bonded carboxylic acid dimers (in solid state). |

| C=O Stretch (Carboxylic Acid) | ~1720 - 1680 cm⁻¹ | Very Strong IR | A key indicator of the carboxylic acid group. |

| C=N & C=C Ring Stretches | 1650 - 1450 cm⁻¹ | Strong-Medium IR & Raman | Fingerprint region for the pyrimidine ring structure.[5] |

| C-NH₂ Stretch | 1350 - 1250 cm⁻¹ | Medium IR | Identifies the bond between the ring and the amino substituent. |

Part III: Electronic Properties and Chemical Reactivity

The electronic nature of the molecule is governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[6]

Protocol for FMO Analysis:

-

Energy Calculation: The energies of the HOMO and LUMO orbitals are obtained from the optimized structure's output file.

-

Global Reactivity Descriptors: These parameters are calculated from the HOMO and LUMO energies to quantify reactivity.

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

-

Electronegativity (χ) = (I + A) / 2

-

Chemical Hardness (η) = (I - A) / 2

-

Chemical Softness (S) = 1 / (2η)

-

Diagram: FMO and Reactivity Descriptors

Caption: Relationship between FMO energies and key reactivity metrics.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface. It provides an intuitive guide to the molecule's reactive sites.

-

Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. Expected around the carboxylic oxygens and pyrimidine nitrogen atoms.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. Expected around the amino and carboxylic hydrogen atoms.

-

Green Regions (Neutral Potential): Indicate areas of low electrostatic potential.

This analysis is crucial for predicting intermolecular interactions, including hydrogen bonding and potential binding sites in a biological context.[7]

Part IV: Non-Linear Optical (NLO) Properties

Molecules with significant charge asymmetry and delocalized π-electron systems can exhibit non-linear optical (NLO) properties, which are valuable in telecommunications and photonics. The presence of the electron-donating amino group and the electron-withdrawing carboxylic acid group on the π-conjugated pyrimidine ring suggests that this compound could be NLO-active.[8][9]

Protocol for NLO Property Calculation:

-

Frequency-Dependent Calculation: The key NLO parameter is the first-order hyperpolarizability (β). It is calculated using the Freq keyword with specific options to compute frequency-dependent properties.

-

Analysis: The output provides the components of the dipole moment (μ) and the hyperpolarizability tensor (β). The total hyperpolarizability (β₀) is calculated from these components. A large β₀ value indicates significant NLO activity.

Table: Predicted NLO Properties

| Property | Symbol | Expected Outcome |

| Dipole Moment (Debye) | μ | A non-zero value, indicating charge asymmetry. |

| First Hyperpolarizability (esu) | β₀ | A value significantly larger than a reference like urea would classify the molecule as a promising NLO material. |

Conclusion

This technical guide outlines a comprehensive and authoritative theoretical workflow for the characterization of this compound. By employing DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set, it is possible to generate reliable data on the molecule's geometry, vibrational spectra, electronic structure, chemical reactivity, and NLO potential. The insights derived from this computational protocol can effectively guide future experimental synthesis, spectroscopic characterization, and the rational design of novel pharmaceuticals and materials based on this promising molecular scaffold.

References

-

Garg, U., Azim, Y., & Alam, M. (2021). In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. RSC Advances, 11(35), 21463–21474. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Garg, U., Azim, Y., & Alam, M. (2021). In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. RSC Advances, 11(35), 21463–21474. [Link]

-

PubChem. (n.d.). 2-aminopyrimidine-5-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Fayed, E. A., et al. (2023). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances. [Link]

-

Barrios-Landeros, F., et al. (2020). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. New Journal of Chemistry. [Link]

-

Al-Ostath, A., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. [Link]

-

ResearchGate. (n.d.). Structural, Hirshfeld Surface and HOMO-LUMO gap analysis of five co-crystals of 2-amino-5-chloropyridine or 2-amino-bromopyridine with isomeric methylbenzoic acids. Retrieved from [Link]

-

Ali, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry. [Link]

-

ResearchGate. (n.d.). Cocrystals of 2-Aminopyrimidine with Boric Acid—Crystal Engineering of a Novel Nonlinear Optically (NLO) Active Crystal. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. Retrieved from [Link]

-

Müller, A., Talbot, F., & Leutwyler, S. (2009). Hydrogen Bond Vibrations of 2-Aminopyridine·2-Pyridone, a Watson−Crick Analogue of Adenine·Uracil. Journal of the American Chemical Society. [Link]

-

Al-Zaqri, N., et al. (2023). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Pharmaceuticals. [Link]

-

International Research Journal of Education and Technology. (n.d.). MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE. Retrieved from [Link]

-

Vaněk, P., et al. (2019). Cocrystals of 2-Aminopyrimidine with Boric Acid—Crystal Engineering of a Novel Nonlinear Optically (NLO) Active Crystal. Crystals. [Link]

-

AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. Retrieved from [Link]

-

Zala, P., et al. (2023). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. International Journal of Molecular Sciences. [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 7. irjweb.com [irjweb.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Introduction: The Structural and Pharmaceutical Significance of 5-Aminopyrimidine-2-carboxylic Acid

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Aminopyrimidine-2-carboxylic Acid

This compound (5-AP-2-CA) is a heterocyclic compound of significant interest to the pharmaceutical and drug development sectors. As a substituted pyrimidine, it belongs to a class of molecules that form the backbone of nucleobases in DNA and RNA.[1] Its bifunctional nature, featuring both a hydrogen-bond-donating amino group and a hydrogen-bond-accepting/donating carboxylic acid group, makes it a versatile building block in medicinal chemistry. Notably, it serves as a key reagent in the synthesis of advanced therapeutic agents, including Cyclin-Dependent Kinase 7 (CDK7) inhibitors, which are under investigation for cancer therapy.[2]

A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a comprehensive, in-depth analysis of this compound using a suite of core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). The narrative is designed to move beyond mere data presentation, focusing instead on the causal logic behind experimental choices and the principles of spectral interpretation, empowering researchers to confidently identify and characterize this pivotal molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is the cornerstone technique for unambiguous structure determination of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, it provides detailed information about the connectivity, chemical environment, and number of unique atoms in the molecular framework.

Rationale for Experimental Design

The choice of solvent is critical for successful NMR analysis. Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected for its excellent solvating power for polar, crystalline samples like 5-AP-2-CA.[3] Crucially, the acidic protons of the carboxylic acid and amine groups are observable in DMSO-d₆, whereas they would rapidly exchange and be lost in solvents like methanol-d₄ or D₂O. This allows for their direct detection and subsequent confirmation by observing their disappearance upon the addition of a drop of D₂O.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a precise count of the different types of protons and their neighboring environments. For 5-AP-2-CA, five distinct signals are predicted. The electron-withdrawing carboxylic acid and electronegative nitrogen atoms in the pyrimidine ring cause the ring protons to be significantly deshielded, shifting them downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |

| -COOH | ~12.0 - 13.0 | Broad Singlet | 1H | Highly deshielded acidic proton, subject to hydrogen bonding.[4] |

| H4, H6 | ~8.5 - 8.8 | Singlet | 2H | Aromatic protons on the electron-deficient pyrimidine ring.[5] |

| -NH₂ | ~6.5 - 7.5 | Broad Singlet | 2H | Protons on nitrogen, broadened by quadrupole effects and exchange.[3] |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Given the molecule's asymmetry, all five carbon atoms are expected to be chemically distinct.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Assignment | Predicted δ (ppm) | Rationale for Assignment |

| C=O (Carboxyl) | ~165 - 175 | Carbonyl carbon, typically found in the downfield region of the spectrum.[6] |

| C2, C4, C6 (Ring) | ~140 - 160 | Aromatic carbons of the pyrimidine ring, deshielded by electronegative nitrogen atoms.[7] |

| C5 (Ring) | ~100 - 115 | Ring carbon attached to the electron-donating amino group, expected to be shifted upfield relative to other ring carbons.[3] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of 5-AP-2-CA and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.[3]

-

Solubilization: Gently vortex or sonicate the sample to ensure complete dissolution. A clear, homogeneous solution is required.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. A sufficient number of scans should be used to achieve a high signal-to-noise ratio.[1]

-

¹³C NMR Acquisition: Following proton NMR, acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of the ¹³C isotope.

-

Deuterium Exchange (Optional): To confirm the -COOH and -NH₂ peaks, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The signals corresponding to these exchangeable protons will diminish or disappear.

Caption: Standard workflow for NMR analysis of 5-AP-2-CA.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Spectral Interpretation

The IR spectrum of 5-AP-2-CA is expected to show a combination of characteristic absorption bands that serve as a molecular fingerprint. The most informative regions are the O-H and N-H stretching region (>3000 cm⁻¹) and the carbonyl stretching region (~1700 cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400 - 3300 | Medium, Sharp (2 bands) | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂)[8] |

| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (-COOH)[6][9] |

| ~3100 - 3000 | Weak to Medium, Sharp | C-H Stretch | Aromatic Ring |

| 1710 - 1680 | Strong, Sharp | C=O Stretch | Conjugated Carboxylic Acid[10][11] |

| 1650 - 1550 | Medium to Strong | N-H Bend / C=C & C=N Stretches | Amine / Aromatic Ring[10] |

| 1440 - 1395 | Medium | O-H Bend | Carboxylic Acid[9] |

| 1320 - 1210 | Medium to Strong | C-O Stretch | Carboxylic Acid[9] |

The extreme broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimer structure commonly adopted by carboxylic acids in the solid state.[9] This broad absorption will likely overlap with the sharper aromatic and aliphatic C-H stretching peaks.[6]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

The potassium bromide (KBr) pellet method is a standard technique for analyzing solid samples.[10][12] It is chosen to avoid solvent peaks that could obscure the analyte's spectrum.

-

Sample Preparation: Grind 1-2 mg of dry 5-AP-2-CA with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Run the sample scan to obtain the infrared spectrum.

Caption: Plausible EI mass spectrometry fragmentation pathway for 5-AP-2-CA.

Conclusion

The spectroscopic techniques detailed in this guide—NMR, IR, UV-Vis, and MS—provide a complementary and powerful toolkit for the comprehensive characterization of this compound. NMR spectroscopy delivers the definitive structural map of the proton and carbon skeleton. IR spectroscopy rapidly confirms the presence of the key amine and carboxylic acid functional groups. UV-Vis spectroscopy elucidates the electronic properties of the conjugated π-system, and mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation patterns. Together, these methods form a self-validating system, enabling researchers and drug development professionals to verify the identity, purity, and structural integrity of this important chemical building block with a high degree of confidence.

References

- BenchChem. (2025).

- 4IR Solutions. (n.d.). Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. 4IR Solutions.

- ChemicalBook. (n.d.). 5-AMINO-PYRIMIDINE-2-CARBOXYLIC ACID(56621-98-8) 1H NMR spectrum. ChemicalBook.

- Tokyo Chemical Industry Co., Ltd. (n.d.). A2589 5-Aminopyrimidine Solvent - 1H-NMR. TCI Chemicals.

- Banerjee, A., Supakar, S., & Banerjee, R. (2014). FTIR absorption spectrum (in KBr pellet under complete dry conditions....

- Husain, A., & Ahuja, P. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives.

- RSC Publishing. (n.d.). Direct synthesis of 5- and 6- substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Royal Society of Chemistry.

- Gable, K. (n.d.). 13C NMR Chemical Shifts.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Chemistry LibreTexts. (2023, August 29).

- University of Calgary. (n.d.). IR: carboxylic acids.

- Stanford University. (n.d.). 13C NMR Chemical Shift Table.

- PubChem. (n.d.). 2-aminopyrimidine-5-carboxylic Acid.

- Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.

- Pinto, D. C. G. A., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- University of Colorado Boulder. (n.d.). IR Absorption Table.

- SpectraBase. (n.d.). Pyrimidine-2-carboxylic acid. Wiley.

- ResearchGate. (n.d.). FTIR spectrum made in KBr pellets.

- ResearchGate. (n.d.).

- Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls.

- Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids.

- Robbins, R. J. (2003). UV Absorbance Maxima (λ max ) of Selected Phenolic Acids.

- Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles.

- ChemicalBook. (n.d.). 5-AMINO-PYRIMIDINE-2-CARBOXYLIC ACID CAS#: 56621-98-8. ChemicalBook.

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. 4irsolutions.com [4irsolutions.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. compoundchem.com [compoundchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2-aminopyrimidine-5-carboxylic Acid | C5H5N3O2 | CID 7020367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Introduction: The Strategic Importance of 5-Aminopyrimidine-2-carboxylic Acid

An In-Depth Technical Guide to the Solubility Profile of 5-Aminopyrimidine-2-carboxylic Acid

This compound (CAS: 56621-98-8) is a heterocyclic compound featuring a pyrimidine core substituted with both an amino group and a carboxylic acid group.[1] This bifunctional arrangement makes it a valuable building block in medicinal chemistry and drug discovery. For instance, it serves as a reagent in the synthesis of potent and selective inhibitors for enzymes like Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription, highlighting its potential in oncology research.[2]

However, the successful application of any compound in preclinical and clinical development is fundamentally governed by its physicochemical properties, paramount among which is solubility. Poor aqueous solubility can severely limit a drug candidate's absorption and bioavailability, leading to failed campaigns and wasted resources.[3]

This guide provides a comprehensive framework for characterizing the solubility profile of this compound. As publicly available quantitative solubility data for this specific molecule is limited, we will adopt a methodological approach. This document will not only theorize its expected solubility behavior based on its structure but will also provide detailed, field-proven protocols for its empirical determination. We will explore the critical roles of pH, solvent systems, and temperature, equipping the research scientist with the necessary tools and rationale to generate a robust and reliable solubility profile.

Section 1: Theoretical Solubility Assessment Based on Molecular Structure

The structure of this compound—containing an acidic carboxylic group, a basic amino group, and a polar pyrimidine ring system—suggests a complex, pH-dependent solubility profile.

-

Amphoteric Nature: The presence of both an acidic (-COOH) and a basic (-NH₂) group makes the molecule amphoteric. It can exist in cationic, zwitterionic (neutral), and anionic forms depending on the pH of the medium.

-

Hydrogen Bonding: The carboxylic acid and amino groups are excellent hydrogen bond donors and acceptors. The nitrogen atoms within the pyrimidine ring can also act as hydrogen bond acceptors. This capacity for hydrogen bonding suggests a predisposition for solubility in polar protic solvents like water.

-

pKa Estimation and Species Distribution: The solubility of an ionizable compound is lowest at its isoelectric point (pI) and increases significantly as the pH moves away from the pI, due to the formation of more soluble salt forms.[4]

-

The carboxylic acid pKa is expected to be in the range of 2-4.

-

The amino group's basicity is influenced by the electron-withdrawing pyrimidine ring. The pKa of the conjugate acid (R-NH₃⁺) is critical.

-

At low pH (pH < pKa of carboxyl), the molecule will be predominantly cationic.

-

At intermediate pH, it will exist as a zwitterion.

-

At high pH (pH > pKa of amino conjugate acid), it will be predominantly anionic.

-

This pH-dependent ionization is the single most critical factor governing the aqueous solubility of this compound.

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Aminopyrimidine-2-carboxylic Acid

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 5-Aminopyrimidine-2-carboxylic Acid, a pivotal heterocyclic building block in modern drug discovery and medicinal chemistry.[1][2] The document delineates a robust and reproducible synthetic pathway, offers a detailed exposition of the underlying chemical principles, and presents a comprehensive analytical workflow for the unambiguous structural elucidation and purity assessment of the target compound. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Importance of this compound in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a multitude of biological interactions.[3][4] Specifically, the this compound moiety is of significant interest as it provides a versatile platform for the synthesis of complex molecular architectures. The presence of three key functional groups—the pyrimidine ring, an amino group, and a carboxylic acid—offers multiple points for chemical modification, enabling the exploration of vast chemical space in the quest for novel therapeutics. This compound serves as a critical intermediate in the synthesis of kinase inhibitors, antivirals, and other targeted therapies.[5] Understanding the nuances of its synthesis and characterization is therefore paramount for any research program focused on these areas.

Section 1: Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of this compound can be efficiently achieved through a two-step process commencing from commercially available starting materials. The chosen synthetic route is designed for scalability, reproducibility, and high purity of the final product.

Visualizing the Synthetic Pathway

Caption: Synthetic route to this compound.

Part 1: Synthesis of Ethyl 5-Aminopyrimidine-2-carboxylate

The initial step involves a nucleophilic aromatic substitution reaction to introduce the amino group at the C5 position of the pyrimidine ring.

Experimental Protocol:

-

Reaction Setup: To a solution of ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a solution of ammonia in the chosen solvent (excess, typically 3-5 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude ethyl 5-aminopyrimidine-2-carboxylate.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ester.

Causality Behind Experimental Choices:

-

Solvent: Ethanol or isopropanol are chosen for their ability to dissolve the starting materials and for their relatively high boiling points, which allows the reaction to be conducted at an elevated temperature to increase the reaction rate.

-

Excess Ammonia: An excess of ammonia is used to drive the reaction to completion and to neutralize the hydrochloric acid formed as a byproduct.

-

Aqueous Work-up: The aqueous work-up is essential to remove any remaining ammonia and other water-soluble impurities.

Part 2: Hydrolysis of Ethyl 5-Aminopyrimidine-2-carboxylate

The final step is the saponification of the ethyl ester to the desired carboxylic acid.

Experimental Protocol:

-

Reaction Setup: Dissolve the purified ethyl 5-aminopyrimidine-2-carboxylate (1.0 eq) in a mixture of ethanol and water. To this solution, add an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide (1.1-1.5 eq).

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) to facilitate the hydrolysis. The reaction progress is monitored by TLC.

-

Work-up and Isolation: Once the starting material is consumed, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 3-4 with a suitable acid, such as hydrochloric acid. The precipitated solid is collected by filtration.

-

Purification: The collected solid is washed with cold water and then dried under vacuum to yield the pure this compound.

Causality Behind Experimental Choices:

-

Mixed Solvent System: The use of an ethanol/water mixture ensures the solubility of both the ester starting material and the inorganic base.

-

Acidification: Careful acidification is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid. Performing this step at a low temperature minimizes the potential for degradation of the product.

Section 2: Comprehensive Characterization Workflow

A multi-technique approach is employed to ensure the unambiguous identification and purity assessment of the synthesized this compound.

Visualizing the Characterization Workflow

Caption: Analytical workflow for product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms in the molecule.

-

Expected Chemical Shifts (δ, ppm) in DMSO-d₆:

-

Pyrimidine Protons (H4, H6): Typically observed as singlets in the aromatic region, around 8.5-9.0 ppm.

-

Amino Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on concentration and temperature, usually in the range of 5.0-7.0 ppm.

-

Carboxylic Acid Proton (-COOH): A very broad singlet, often in the downfield region (>12 ppm), and its visibility can be dependent on the solvent and water content.

-

-

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

-

Expected Chemical Shifts (δ, ppm) in DMSO-d₆:

-

Carboxylic Acid Carbon (-COOH): In the range of 160-170 ppm.

-

Pyrimidine Carbons: Typically observed between 140-160 ppm. The carbon bearing the amino group (C5) will be shielded relative to the others.

-

-

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.

-

Expected m/z: The molecular ion peak [M+H]⁺ should be observed at approximately 140.0455, corresponding to the molecular formula C₅H₆N₃O₂⁺.[6]

-

Fragmentation Pattern: Electron impact (EI) or electrospray ionization (ESI) may lead to characteristic fragmentation patterns. Common losses include the carboxylic acid group (-COOH), resulting in a fragment at m/z ~94, and potentially the loss of HCN from the pyrimidine ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | Overlaps with N-H stretches. |

| N-H Stretch (Amine) | 3500-3300 (medium) | Two bands for a primary amine. |

| C=O Stretch (Carboxylic Acid) | 1725-1700 (strong) | A key diagnostic peak. |

| C=N and C=C Stretch (Aromatic) | 1650-1450 (medium to strong) | Characteristic of the pyrimidine ring. |

| N-H Bend (Amine) | 1650-1580 (medium) | May overlap with aromatic stretches. |

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the method of choice for assessing the purity of the final compound.

Illustrative HPLC Method:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid).

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.

Section 3: Applications in Medicinal Chemistry

This compound is a versatile building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively functionalize the amino and carboxylic acid groups, as well as the pyrimidine ring itself.

-

Kinase Inhibitors: The aminopyrimidine core is a well-established scaffold for the development of kinase inhibitors. The amino group can be acylated or arylated, while the carboxylic acid can be converted to amides, esters, or other bioisosteres to modulate potency, selectivity, and pharmacokinetic properties.

-

Antiviral Agents: Pyrimidine derivatives have a long history as antiviral agents. This compound can serve as a starting point for the synthesis of novel nucleoside and non-nucleoside analogs with potential activity against a range of viruses.

-

Other Therapeutic Areas: The versatility of this scaffold has led to its exploration in various other therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[3]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed protocols and mechanistic insights are intended to empower researchers to confidently produce and validate this important chemical entity. The outlined characterization workflow ensures the quality and integrity of the synthesized compound, which is a prerequisite for its successful application in drug discovery and development programs. The continued exploration of derivatives of this compound holds significant promise for the discovery of next-generation therapeutics.

References

-

Iqbal, S., Shaikh, N. N., Khan, K. M., Kiran, S., Naz, S., & Ul-Haq, Z. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12215997, this compound. Retrieved from [Link]

-

Wadher, K., Trivedi, M., & Singh, J. (2023). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7020367, 2-aminopyrimidine-5-carboxylic Acid. Retrieved from [Link]

-

Iqbal, S., Shaikh, N. N., Khan, K. M., Kiran, S., Naz, S., & Ul-Haq, Z. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. ACS Omega, 7(46), 41885-41897. [Link]

-

(2009). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. [Link]

-

Aparicio, E., et al. (2020). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. Journal of Inorganic Biochemistry, 207, 111051. [Link]

-

Piras, M., et al. (2021). Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity. RSC Advances, 11(49), 30996-31006. [Link]

-

Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

-

(2018). Development of RP HPLC method for aminocaproic acid determination in a complex nasal drug. ResearchGate. [Link]

-

Vladimirova, S., & Zhelyazkova, B. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters, 3(2), 79-84. [Link]

-

(2015). ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules. ResearchGate. [Link]

- (2015). Aminopyrimidines as Syk inhibitors.

-

(2018). Synthesis of pyrimidinone carboxylic acids. ResearchGate. [Link]

-

(2020). Experimental Procedures Alkyne Hydrolysis. Scribd. [Link]

-

Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

-

Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 433-439. [Link]

-

Abdelgawad, M. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4978. [Link]

-

(n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]

-

Pierre, F., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 2011(11), 1539-1542. [Link]

-

Reyes-Melo, K., et al. (2022). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Molecules, 27(18), 6032. [Link]

- (2005). 2-aminopyrimidine derivatives and their medical use.

- (1980). Process for the preparation of 2,4-diaminopyrimidine.

-

(2016). Synthesis route from ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate. ResearchGate. [Link]

-

Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

-

(2022). RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. ResearchGate. [Link]

-

(2021). PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. YouTube. [Link]

-

(2020). Development of Analytical Method by RP-HPLC Method for Validation of Emtricitabine in API and Pharmaceutical Dosage Form. ResearchGate. [Link]

-

(n.d.). 13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 779-783. [Link]

Sources

Introduction: The Strategic Importance of 5-Aminopyrimidine-2-carboxylic Acid

An In-depth Technical Guide to the Chemical Reactivity of 5-Aminopyrimidine-2-carboxylic Acid

This compound is a heterocyclic building block of significant interest in modern medicinal chemistry and materials science. Its structure is deceptively simple, yet it houses a trio of functional groups—a pyrimidine ring, an amino group, and a carboxylic acid—whose electronic interplay bestows upon it a rich and versatile chemical reactivity. The pyrimidine core is a well-established "privileged scaffold," frequently found in pharmaceuticals due to its metabolic stability and ability to mimic the binding interactions of nucleotides like adenosine.[1] The strategic placement of the amino and carboxylic acid groups provides orthogonal handles for synthetic diversification, making it a valuable starting material for the construction of complex molecular architectures and compound libraries.

This guide offers an in-depth exploration of the molecule's reactivity, moving beyond simple reaction lists to explain the underlying principles and causal relationships that govern its transformations. It is designed for researchers, scientists, and drug development professionals who seek to leverage this scaffold's full potential in their synthetic endeavors.

Physicochemical Properties

A foundational understanding of a molecule's physical properties is critical for its effective use in synthesis, including solvent selection and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃O₂ | [2] |

| Molecular Weight | 139.11 g/mol | [2] |

| Melting Point | 270-274 °C (decomposes) | [3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 56621-98-8 | [2] |

| pKa | (Predicted values vary) | |

| LogP | -0.6 (Computed) | [2] |

Part 1: Reactivity of the Core Functional Groups

The molecule's reactivity can be best understood by dissecting the contributions of its three key components. The pyrimidine ring itself is electron-deficient, a characteristic amplified by the electron-withdrawing carboxylic acid at the C2 position. This is counterbalanced by the electron-donating primary amine at the C5 position, creating a nuanced electronic landscape that dictates the regioselectivity of its reactions.

Caption: Overview of the primary reactive sites on this compound.

The Carboxylic Acid Group: A Hub for Derivatization

The C2-carboxylic acid is the most versatile handle for derivatization, primarily through amide bond formation and esterification.

The formation of an amide bond is one of the most frequent reactions in medicinal chemistry.[4] Direct condensation with an amine is inefficient due to the formation of a non-reactive ammonium carboxylate salt.[5] Therefore, activation of the carboxylic acid is essential. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or uronium salts like HATU are highly effective.[6] The use of these reagents converts the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by an amine. This methodology is crucial in the synthesis of pyrimidine-based inhibitors, for instance, in creating CDK7 inhibitors or other bioactive amides.[3][7]

Workflow: EDC/HOBt Mediated Amide Coupling

Caption: Logical workflow for a typical amide coupling reaction.

Exemplary Protocol: General Amide Coupling using EDC/HOBt

-

Rationale: This protocol utilizes EDC to activate the carboxylic acid and HOBt to form a more stable active ester, minimizing side reactions and potential racemization if chiral amines are used. DIPEA (N,N-Diisopropylethylamine) acts as a non-nucleophilic base to neutralize any acids formed.

-

Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

-

Activation: Add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq). Stir the mixture at room temperature. The formation of the active ester intermediate typically occurs within 15-60 minutes.[5]

-

Coupling: Add the desired amine (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.0-3.0 eq).

-

Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine to remove unreacted reagents and byproducts.[5] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography.

Esterification can be achieved under standard Fischer conditions (refluxing in an alcohol with a catalytic amount of strong acid), though the presence of the basic amino group and ring nitrogens may require a larger excess of acid. A more contemporary and milder approach involves the use of alkylating agents with the carboxylate salt or specialized coupling reagents.[8][9]

Heteroaromatic carboxylic acids, particularly those with the carboxyl group adjacent to a ring nitrogen, are prone to decarboxylation upon heating, often under acidic conditions.[10] The mechanism for the related pyrimidine-2-carboxylic acid is proposed to be a Hammick-type reaction, where the monoprotonated pyrimidine loses CO₂ to form a stabilized ylide intermediate, which is then rapidly protonated to yield the parent heterocycle (in this case, 5-aminopyrimidine).[11][12] This reaction pathway is a critical consideration for any synthetic step requiring high temperatures.

Mechanism: Acid-Catalyzed Decarboxylation

Caption: Proposed Hammick-type mechanism for decarboxylation.

The Amino Group: A Versatile Nucleophile

The C5-amino group is a key site for introducing diversity. Its nucleophilicity is modulated by the electron-withdrawing nature of the pyrimidine ring. While less basic than a typical alkylamine, it is sufficiently nucleophilic to participate in a range of reactions. The acidity of the amino group in aminopyrimidines is known to be increased by the inductive effect of the ring nitrogens.[13]

-

Acylation: As mentioned, it can act as the nucleophile in amide coupling reactions with other activated carboxylic acids.

-

Alkylation/Arylation: The amino group can undergo N-alkylation or participate in metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides to form diarylamine structures, a common motif in kinase inhibitors.[1][7]

-

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) can convert the amino group into a diazonium salt. This intermediate is highly versatile and can be displaced by a wide range of nucleophiles (halides, hydroxyl, cyano groups) in Sandmeyer-type reactions, providing a powerful route to functionalize the C5 position.

The Pyrimidine Ring: Aromatic Substitution

The pyrimidine ring is inherently electron-deficient, making it resistant to electrophilic aromatic substitution (EAS) and susceptible to nucleophilic aromatic substitution (SNAr), especially if a leaving group is present.[1]

-

Electrophilic Aromatic Substitution (EAS): Standard EAS reactions like nitration or halogenation are difficult. The deactivating nature of the ring nitrogens and the C2-carboxyl group strongly disfavor the formation of the positively charged Wheland intermediate.[14][15] The C5-amino group is a strong activating group, but its effect may not be sufficient to overcome the deactivation of the rest of the system. If substitution were to occur, it would likely be directed to the C4 or C6 positions, ortho to the activating amino group.

-

Nucleophilic Aromatic Substitution (SNAr): While the parent molecule lacks a suitable leaving group, derivatives such as 5-amino-4,6-dichloropyrimidine-2-carboxylic acid would be highly susceptible to SNAr. Nucleophiles would readily displace the chloro groups, a common strategy for building polysubstituted pyrimidines.[1][16]

-

Decarboxylative Cross-Coupling: A modern and powerful transformation for related systems like 2-aminopyrimidine-5-carboxylic acids involves palladium/silver-catalyzed decarboxylative cross-coupling.[17] This reaction allows the C-COOH bond to be replaced with a C-C or C-heteroatom bond, coupling with partners like aryl iodides, alkenes, or alkynes. This avoids harsh functional group interconversions and represents a highly efficient method for derivatization at the C2 position.[17]

Part 2: Applications in Synthesis and Drug Discovery

The true value of this compound lies in the combinatorial power of its reactivity. Its use as a scaffold allows for the systematic exploration of chemical space, a cornerstone of modern drug discovery.

For example, a common synthetic strategy might involve:

-

Amide Coupling: The carboxylic acid is coupled with a library of diverse amines to explore the SAR of this vector.

-

Cross-Coupling: The C5-amino group is then arylated via a Buchwald-Hartwig reaction with a library of aryl halides.

This two-step sequence can rapidly generate a large matrix of novel compounds from readily available starting materials, which can then be screened for biological activity against targets like protein kinases, where the pyrimidine scaffold is known to be effective.[7][18]

Conclusion

This compound is more than a simple chemical; it is a strategic platform for innovation. A thorough understanding of the delicate balance between its electron-donating and electron-withdrawing groups is paramount to harnessing its synthetic potential. By leveraging the distinct reactivity of the carboxylic acid, the amino group, and the pyrimidine core, researchers can design and execute efficient synthetic routes to novel molecules with significant potential in pharmacology and materials science. This guide provides the foundational knowledge and practical protocols to empower scientists in this endeavor, encouraging a rational, mechanism-driven approach to synthesis.

References

- Dunn, G. E., & Lee, G. K. J. (1976). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 54(19), 3039-3045.

-

Dunn, G. E., Lawler, E. A., & Brian, A. (1976). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry. [Link]

-

Dunn, G. E., Lawler, E. A., & Brian, A. (1976). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. ResearchGate. [Link]

-

Amanote Research. (n.d.). (PDF) Kinetics and Mechanism of the Decarboxylation of. Amanote Research. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Hurst, S., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(4), 947-957. [Link]

-

Stewart, R., & Gumbley, S. J. (1983). Amino group acidity in aminopyridines and aminopyrimidines. Canadian Journal of Chemistry, 61(6), 1270-1275. [Link]

-

Singh, R. P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(18), 2417-2420. [Link]

-

Martinez, R., et al. (2019). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 24(19), 3468. [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

-

Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(14), 5488. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

-

McGrath, A., et al. (2021). Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. Chemical Science, 12(30), 10246-10252. [Link]

-

McGrath, A., et al. (2021). Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. ChemRxiv. [Link]

-

Dr. Abha Chemistry Pathshala. (2024, March 30). Electrophilic substitution: Ring substitution in carboxylic acid. YouTube. [Link]

-

LibreTexts Chemistry. (2022, September 12). 1.31: Electrophilic Substitution. Chemistry LibreTexts. [Link]

Sources

- 1. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. 5-AMINO-PYRIMIDINE-2-CARBOXYLIC ACID CAS#: 56621-98-8 [m.chemicalbook.com]

- 4. hepatochem.com [hepatochem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mdpi.com [mdpi.com]

- 17. 2-Aminopyrimidine-5-carboxylic acid | 3167-50-8 [chemicalbook.com]

- 18. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Aminopyrimidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Significance of 5-Aminopyrimidine-2-carboxylic Acid

Synthesis and Crystallization: The Genesis of a Well-Ordered Crystal

The journey to understanding a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.

Synthetic Pathway

The synthesis of this compound can be approached through various established routes in heterocyclic chemistry. A common strategy involves the construction of the pyrimidine ring from acyclic precursors. For instance, a plausible route could involve the condensation of a three-carbon component with an amidine derivative, followed by functional group manipulations to introduce the amino and carboxylic acid moieties.

Experimental Protocol: Illustrative Synthesis

-

Condensation: React an appropriate malonic acid derivative with urea or a related amidine in the presence of a suitable base and solvent.

-

Functionalization: Introduce the amino group at the 5-position, potentially via nitration followed by reduction.

-

Carboxylation: Introduce the carboxylic acid group at the 2-position, which may involve the use of an organometallic intermediate or the hydrolysis of a nitrile or ester precursor.

-

Purification: The crude product should be purified by recrystallization or chromatography to ensure high purity, which is essential for successful crystallization.

Crystallization Methodologies

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a more volatile solvent (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystallization.

For this compound, its polar nature, due to the amino and carboxylic acid groups, suggests the use of polar solvents such as water, methanol, ethanol, or dimethylformamide (DMF), or mixtures thereof.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The SCXRD Workflow

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with monochromatic X-rays, and the diffraction data are collected on a detector as the crystal is rotated.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.

-

Structure Solution: The initial positions of the atoms are determined from the diffraction data using computational methods.

-

Structure Refinement: The atomic positions and other parameters are refined to achieve the best possible fit between the calculated and observed diffraction data.

-

Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

The Crystal Structure of this compound: A Detailed Analysis

While a specific experimental structure is not publicly available, we can predict the key structural features based on the known chemistry of aminopyrimidines and carboxylic acids. The analysis would focus on molecular geometry, intermolecular interactions, and crystal packing.

Molecular Geometry

The analysis of the molecular structure would reveal the precise bond lengths, bond angles, and torsion angles within the this compound molecule. The pyrimidine ring is expected to be largely planar, and the planarity of the carboxylic acid group relative to the ring would be of particular interest.

| Parameter | Expected Value Range | Significance |

| C-N (pyrimidine ring) | 1.32 - 1.38 Å | Indicates the aromatic character of the ring. |

| C-C (pyrimidine ring) | 1.37 - 1.40 Å | Reflects the electronic distribution within the ring. |

| C-C (carboxyl) | 1.50 - 1.54 Å | Typical single bond length. |

| C=O (carboxyl) | 1.20 - 1.25 Å | Characteristic double bond length. |

| C-O (carboxyl) | 1.28 - 1.33 Å | Intermediate between single and double bond due to resonance. |

| C-N (amino) | 1.35 - 1.40 Å | Indicates some degree of delocalization of the nitrogen lone pair into the ring. |

Table 1: Predicted key bond lengths for this compound.